molecular formula C4H6N4O B1223030 4,5-Diaminopyrimidin-2-ol CAS No. 23899-73-2

4,5-Diaminopyrimidin-2-ol

Cat. No.: B1223030
CAS No.: 23899-73-2
M. Wt: 126.12 g/mol
InChI Key: ZOAGFDYQEMSRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diaminopyrimidin-2-ol is a versatile di-substituted pyrimidine derivative that serves as a privileged scaffold in organic synthesis and medicinal chemistry research. This compound is classified as a heterocyclic building block, characterized by a six-membered aromatic ring containing two nitrogen atoms and functionalized with amino groups at the 4 and 5 positions and a hydroxyl group at the 2-position. Its molecular structure provides multiple reactive sites, making it a valuable precursor for synthesizing more complex nitrogen-containing heterocycles, such as triazolopyrimidines, which are of significant theoretical and synthetic interest . Researchers utilize this and similar diaminopyrimidine compounds in the exploration of novel therapeutic agents due to their ability to interact with diverse biological targets . Pyrimidine-based structures are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, acting as key pharmacophores in drug discovery . The compound's mechanism of action in research settings is often linked to its role as an enzyme inhibitor or its function as a bioisostere for phenyl and other aromatic systems, which can improve the pharmacokinetic and pharmacodynamic properties of potential drug candidates . As a research chemical, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-diamino-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-7-4(9)8-3(2)6/h1H,5H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAGFDYQEMSRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23899-73-2
Record name 4,5-diamino-1,2-dihydropyrimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4,5 Diaminopyrimidin 2 Ol

Classical and Conventional Synthetic Routes

The foundational methods for synthesizing 4,5-Diaminopyrimidin-2-ol have traditionally relied on condensation reactions and multi-step syntheses from other pyrimidine (B1678525) precursors.

Condensation Reactions with Carbonyl Precursors

A common and direct approach to the pyrimidine ring system involves the condensation of a three-carbon component with a urea (B33335) or guanidine (B92328) derivative. ontosight.ai For the synthesis of this compound, this typically involves the reaction of a malonic acid derivative with urea or guanidine. ontosight.ai This method is advantageous for its directness in forming the core pyrimidine structure.

Another classical approach involves the reaction of cyanoacetaldehyde with guanidine hydrochloride. The yield and rate of this reaction are influenced by factors such as pH and the concentration of the guanidine hydrochloride. researchgate.net Urea can also be used in this condensation, though the resulting pyrimidine yields are often lower. researchgate.net

Multi-step Synthesis Strategies from Simpler Pyrimidine Derivatives

Another strategy starts with 2,4-dichloro-5-nitropyrimidine. chemicalbook.com This intermediate can undergo sequential amination and reduction to introduce the necessary amino groups at the 4 and 5 positions. Similarly, 5-amino-4,6-dichloropyrimidine (B16409) can serve as a starting material. chemicalbook.com

Advanced and Stereoselective Synthetic Approaches

More recent advancements in synthetic chemistry have introduced novel reagents, catalytic systems, and stereoselective methods, expanding the toolkit for creating this compound and its derivatives with greater efficiency and control.

Exploration of Stereoselective Methods for Modified Structures

While the parent this compound is achiral, the synthesis of its chiral derivatives has been a focus of research, particularly for applications in medicinal chemistry. Stereoselective methods are employed to control the three-dimensional arrangement of atoms in these modified structures.

For instance, the synthesis of chiral carbocyclic analogues of PreQ₀, a derivative of the pyrrolo[2,3-d]pyrimidine core, has been achieved through stereoselective routes. beilstein-journals.org These methods may involve the use of chiral auxiliaries or catalysts to direct the formation of specific stereoisomers. One such approach utilized a highly diastereoselective ketone-to-amine conversion. beilstein-journals.org In another example, the stereoselective dihydroxylation of an allylic function using an osmium(VIII)-tetroxide/NMO system was a key step in producing chiral gibberellic acid-based 2,4-diaminopyrimidine (B92962) chimeras. mdpi.comnih.gov

Use of Novel Reagents and Catalytic Systems

Modern synthetic strategies increasingly incorporate novel reagents and catalysts to improve reaction conditions, yields, and selectivity.

Ionic liquids, such as [Bmim]FeCl₄, have been used as recyclable catalysts in multicomponent reactions to synthesize fused pyrimidine systems. rsc.org These "green" catalysts offer environmental benefits and can simplify product isolation. Other catalytic systems, like ceric ammonium (B1175870) nitrate (B79036) (CAN) and N-heterocyclic carbenes, have also proven effective in promoting the synthesis of complex pyrimidine derivatives. rsc.org Molecular sieves have been shown to act not only as dehydrating agents but also as acid catalysts, facilitating the synthesis of derivatives like 2,4-diamino-5-furfurylpyrimidine in improved yields. researchgate.net

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions are highly valued for their versatility and tolerance of various functional groups.

The Suzuki reaction , which couples an organoboron compound with an organohalide, is a prominent example. nobelprize.org While direct application to this compound can be challenging, it has been successfully used in the synthesis of its derivatives. mdpi.com For example, in the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidines, a Suzuki reaction was employed to introduce an aryl group at the 5-position of the pyrimidine core. mdpi.com The reaction conditions, including the choice of catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), and solvent, are critical for achieving high yields. mdpi.com

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic approaches in organic chemistry, allowing for the construction of complex molecules from three or more reactants in a single step. researchgate.netresearchgate.net These strategies are advantageous due to their procedural simplicity, reduced waste, and high atom economy. researchgate.netresearchgate.net While specific MCRs for the direct synthesis of this compound are not extensively detailed, numerous methodologies for analogous and related fused pyrimidine systems highlight the potential of this approach.

Researchers have developed three-component, one-pot syntheses for pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which share a core structure with the target compound. researchgate.net A notable example involves the condensation of 6-aminopyrimidinone derivatives, various aldehydes, and urea or thiourea, often facilitated by microwave irradiation. researchgate.netrsc.org Similarly, a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂) has been used to produce 4,5-disubstituted pyrimidine analogs from enamines, triethyl orthoformate, and ammonium acetate. rsc.org

Another powerful strategy is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component process used to synthesize fused imidazole (B134444) derivatives like imidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.org Such reactions can be catalyzed by Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) under microwave heating. beilstein-journals.org The development of novel catalysts, including DABCO-based ionic liquids and Iridium-pincer complexes, has further expanded the scope and efficiency of MCRs for synthesizing pyrimidine-based heterocycles. rsc.orgoiccpress.com

Table 1: Examples of One-Pot and Multicomponent Reactions for Pyrimidine Analogs

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Three-Component Condensation6-aminopyrimidin-4(3H)-one, Aldehydes, UreaMicrowave-assistedPyrimido[4,5-d]pyrimidine-2,5-dione derivatives researchgate.net
Three-Component CouplingEnamines, Triethyl orthoformate, Ammonium acetateZnCl₂4,5-Disubstituted pyrimidines rsc.org
Groebke–Blackburn–Bienaymé (GBB)Aminopyridines, Aldehydes, IsocyanidesYb(OTf)₃, Microwave, 100 °CImidazo[1,2-a]pyridines beilstein-journals.org
Three-Component Condensation2-Aminobenzimidazole, Aldehydes, Malononitrilep-Toluenesulfonic acid, Neat conditionsBenzo thieme-connect.deimidazolo[1,2-a]pyrimidine derivatives academie-sciences.fr

Optimization of Reaction Conditions and Yields

The choice of solvent is crucial as it can significantly influence reaction rates, pathways, and product yields by affecting reactant solubility and stability. numberanalytics.comunilag.edu.ng In the synthesis of pyrimidine derivatives, a range of solvents have been employed, each with specific advantages.

For instance, in the synthesis of a 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, a modification of the procedure to use ethanol (B145695) (EtOH) instead of dimethylformamide (DMF) not only utilized a less toxic solvent but also allowed the reaction to proceed at a milder temperature (20 °C), enhancing regioselectivity. researchgate.net Solvents such as dry acetonitrile (B52724) (CH₃CN) and dimethyl sulfoxide (B87167) (DMSO) are commonly used for nucleophilic substitution and modification reactions on the pyrimidine core. mdpi.com The use of water as a green, non-toxic, and inexpensive reaction medium is also gaining prominence in multicomponent reactions for synthesizing heterocyclic compounds. researchgate.net The polarity of the solvent can affect electronic transitions within the molecule, and a variety of solvents including 1,4-dioxane, chloroform, ethanol, acetonitrile, and DMF are often studied to understand these interactions. unilag.edu.ng

Table 2: Solvent Effects in Pyrimidine Synthesis

SolventContext/Reaction TypeObservation/AdvantageReference
Ethanol (EtOH)Regioselective substitution on dichloropyrimidineNon-toxic alternative to DMF, allows for milder reaction conditions (20 °C). researchgate.net
Acetonitrile (CH₃CN)Iodination of diaminopyrimidinesEffective solvent for reactions with N-iodosuccinimide. mdpi.com
Dimethyl Sulfoxide (DMSO)Nucleophilic substitutionUsed for reacting nucleophiles with chloropyrimidines at elevated temperatures. mdpi.com
Water (H₂O)Multicomponent reactionsEnvironmentally friendly, safe, and inexpensive medium. researchgate.net
Dimethylformamide (DMF)Cyclization to form purinesUsed in combination with other reagents for ring closure reactions. thieme-connect.de

Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of a reaction. numberanalytics.com Increasing the temperature can shorten reaction times, as seen in the synthesis of a dimethoxypyrimidine where raising the temperature from 20 °C to 65 °C reduced the reaction time from 18 hours to 2 hours. researchgate.net Conversely, lowering the temperature can enhance selectivity; a reaction to form a mono-substituted ethoxypyrimidine was more regioselective at 20 °C compared to 70 °C. researchgate.net

Microwave-assisted synthesis is a modern technique that allows for rapid heating to precise temperatures under controlled pressure, often leading to dramatically reduced reaction times and improved yields. beilstein-journals.org This technology has been successfully applied to the synthesis of 2,4-diaminopyrimidine derivatives, with reactions carried out at temperatures between 100 °C and 150 °C and pressures reaching up to 19 bar. nih.gov Such conditions facilitate nucleophilic aromatic substitution reactions that might otherwise be sluggish. beilstein-journals.orgnih.gov

Table 3: Temperature and Pressure in Pyrimidine Synthesis

TemperaturePressureMethodPurpose/ObservationReference
90 °CAtmosphericConventional HeatingSynthesis of 2,4-diamino-6-substituted pyrimidines via nucleophilic substitution. mdpi.com
20 °CAtmosphericConventional HeatingImproved regioselectivity in the substitution of dichloropyrimidines. researchgate.net
65 °CAtmosphericConventional HeatingReduced reaction time for disubstitution of dichloropyrimidines. researchgate.net
100-150 °C17-19 barMicrowave IrradiationFacilitates nucleophilic substitution for the synthesis of 2,4-diaminopyrimidine derivatives. nih.gov
100 °CNot specifiedMicrowave IrradiationUsed for Groebke–Blackburn–Bienaymé (GBB) multicomponent reactions. beilstein-journals.org

Precursor Synthesis for this compound and its Analogs

The synthesis of this compound and its analogs relies on the availability of appropriately functionalized precursors. A common and fundamental approach to the pyrimidine ring involves the condensation of derivatives of malonic acid with urea or guanidine. ontosight.ai

A versatile and widely used precursor for many substituted diaminopyrimidines is 2,4-diamino-6-chloropyrimidine. This intermediate can be prepared in high yield from the commercially available 2,4-diamino-6-hydroxypyrimidine (B22253) by treating it with a chlorinating agent like phosphorus oxychloride. mdpi.com The resulting 2,4-diamino-6-chloropyrimidine is a key building block, as the chlorine atom can be displaced by various nucleophiles to introduce diversity at the 6-position. mdpi.com

For further functionalization, particularly at the 5-position, halogenated intermediates are required. For example, 2,4-diamino-5-iodo-6-substituted pyrimidines are valuable precursors for carbon-carbon bond-forming reactions such as the Suzuki coupling. mdpi.com These iodo-derivatives are typically synthesized by treating a 6-substituted-2,4-diaminopyrimidine with an iodinating agent like N-iodosuccinimide (NIS) in a suitable solvent such as dry acetonitrile. mdpi.com

Table 4: Synthesis of Key Pyrimidine Precursors

PrecursorStarting Material(s)Reagents/ConditionsPurposeReference
2,4-Diamino-6-chloropyrimidine2,4-Diamino-6-hydroxypyrimidinePhosphorus oxychloride (POCl₃), followed by hydrolysis at 90 °C.Key intermediate for substitution at the 6-position. mdpi.com
2,4-Diamino-5-iodo-6-substituted pyrimidines6-Substituted-2,4-diaminopyrimidinesN-iodosuccinimide (NIS) in dry acetonitrile at room temperature.Precursor for Suzuki and other cross-coupling reactions at the 5-position. mdpi.com
General Pyrimidine CoreMalonic acid derivatives, Urea/GuanidineCondensation reaction.Fundamental construction of the pyrimidine ring. ontosight.ai
2-Bromo-4,6-dimethylpyrimidin-5-ol4,6-Dimethylpyrimidin-5-olBromination.Intermediate for introducing substituents via coupling reactions.

Chemical Reactivity and Transformations of 4,5 Diaminopyrimidin 2 Ol

Reactivity of the Amino and Hydroxyl Functional Groups

The presence of two amino groups at positions 4 and 5, and a hydroxyl group at position 2, imparts a rich and varied reactivity to the molecule. ontosight.ai These functional groups can act as nucleophiles and are susceptible to electrophilic attack, and they also direct the regioselectivity of reactions on the pyrimidine (B1678525) ring.

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a functional group (the leaving group) by an electron-rich species (the nucleophile). wikipedia.orgencyclopedia.pub In the context of 4,5-Diaminopyrimidin-2-ol and related pyrimidine derivatives, the amino and hydroxyl groups can themselves act as nucleophiles or influence the susceptibility of the ring to nucleophilic attack.

While the amino and hydroxyl groups are not typically leaving groups in nucleophilic substitution reactions, they can be chemically modified to become better leaving groups. For instance, the hydroxyl group can be converted into a sulfonate ester, which is an excellent leaving group.

The amino groups can participate in substitution reactions. For example, in the synthesis of purine (B94841) derivatives, a chlorine atom at the C6 position of a pyrimidine can be substituted by an amine via a nucleophilic substitution reaction. rsc.org The reactivity of pyrimidine systems in nucleophilic aromatic substitution (SNAr) is a subject of ongoing study, with evidence suggesting that some of these reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination sequence. nih.gov

The following table summarizes some examples of nucleophilic substitution reactions involving pyrimidine derivatives.

ReactantNucleophileProductReaction Type
4,6-dichloro-5-nitropyrimidineCyclopentyl amine6-chloro-N4-cyclopentylpyrimidine-4,5-diamineNucleophilic Aromatic Substitution rsc.org
1-chloro-2-buteneSodium hydroxide2-buten-1-ol and 1-buten-3-olAllylic Rearrangement (SN1' or SN2') encyclopedia.pub
4,6-diaminopyrimidine-2(1H)-thioneFluoro- and chloroheteroaromatic compoundsDiheteroaryl sulfidesS-nucleophilic substitution researchgate.net

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The reaction generally proceeds through a two-step mechanism involving the attack of the aromatic ring on the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The amino and hydroxyl groups on the this compound ring are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. However, the pyrimidine ring itself is an electron-deficient system, which generally makes it less reactive towards electrophiles than benzene. Despite this, the activating effect of the amino and hydroxyl groups can facilitate EAS reactions.

The term oxidation refers to the loss of electrons or an increase in oxidation state, often involving the gain of oxygen or loss of hydrogen. savemyexams.com Conversely, reduction is the gain of electrons or a decrease in oxidation state, frequently involving the loss of oxygen or gain of hydrogen. savemyexams.comlibretexts.org Organic compounds can undergo a variety of oxidation and reduction reactions, and the functional groups present in this compound allow for several such transformations. libretexts.org

The amino and hydroxyl groups can be susceptible to oxidation. For example, primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones. ucr.edu While the hydroxyl group in this compound is part of an enol-like system within the aromatic ring, its reactivity can be influenced by various oxidizing agents. Similarly, the amino groups can be oxidized under certain conditions.

Reduction reactions can also be performed to modify the functional groups. For instance, nitro groups on a pyrimidine ring can be reduced to amino groups. rsc.org While this compound already possesses amino groups, this type of reaction is crucial for the synthesis of such compounds from nitro-substituted precursors.

The pyrimidine ring itself can also undergo oxidation or reduction, although this often requires more forcing conditions and can lead to ring opening or other complex transformations.

Formation of Fused Heterocyclic Systems (e.g., Pyrimido[4,5-d]pyrimidines, Purines)

A key aspect of the chemistry of this compound is its utility as a building block for the synthesis of fused heterocyclic systems. The adjacent amino groups at the 4 and 5 positions are perfectly positioned to undergo cyclization reactions with appropriate reagents to form a second ring fused to the pyrimidine core. This leads to the formation of important bicyclic heterocycles such as pyrimido[4,5-d]pyrimidines and purines. mdpi.comresearchgate.net

Cyclization reactions are processes that form a ring of atoms. Ring annulation is a specific type of cyclization where a new ring is fused onto an existing one. mdpi.com this compound and related 4,5-diaminopyrimidines are ideal substrates for annulation reactions to build purine and pyrimido[4,5-d]pyrimidine (B13093195) scaffolds. mdpi.comresearchgate.net

The synthesis of purines, for example, often relies on the Traube purine synthesis, which involves the cyclization of a 4,5-diaminopyrimidine (B145471) with a one-carbon synthon. thieme-connect.de Various reagents can provide this carbon atom, including formic acid, orthoformates, and aldehydes. researchgate.netthieme-connect.de For instance, heating this compound with formic acid can lead to the formation of guanine. thieme-connect.de

Similarly, pyrimido[4,5-d]pyrimidines can be synthesized from 4,5-diaminopyrimidines through reactions with various reagents that provide the necessary atoms to form the second pyrimidine ring. researchgate.netrsc.orgoiccpress.com These reactions often involve condensation with aldehydes, ureas, or other suitable precursors. researchgate.netrsc.org

The following table provides examples of cyclization reactions starting from diaminopyrimidines.

Starting MaterialReagent(s)ProductFused System
This compoundFormic AcidGuaninePurine thieme-connect.de
4,5-DiaminopyrimidineAldehydes8-Substituted PurinesPurine researchgate.netnih.gov
6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-oneAldehydes, Urea (B33335)Pyrimido[4,5-d]pyrimidine-2,5-dione derivativesPyrimido[4,5-d]pyrimidine researchgate.net
Barbituric acid, Aryl aldehydes, Urea/ThioureaCeric ammonium (B1175870) nitrate (B79036) (catalyst)Tetrahydropyrimido[4,5-d]pyrimidine-dionesPyrimido[4,5-d]pyrimidine rsc.org

Cyclocondensation is a type of reaction that combines cyclization and condensation (the joining of two molecules with the elimination of a small molecule like water). The formation of purines and pyrimido[4,5-d]pyrimidines from 4,5-diaminopyrimidines are classic examples of cyclocondensation reactions. scirp.org

In the Traube purine synthesis, the mechanism typically involves the initial formation of a formamide (B127407) or a related intermediate by the reaction of one of the amino groups with the one-carbon electrophile. This is followed by an intramolecular cyclization where the second amino group attacks the newly introduced carbonyl or equivalent functional group. A final dehydration step then leads to the aromatic purine ring system. thieme-connect.de

For the formation of pyrimido[4,5-d]pyrimidines, the mechanisms can be more varied depending on the specific reagents used. For example, in a Biginelli-type reaction to form tetrahydropyrimido[4,5-d]pyrimidines, the mechanism is thought to involve the initial condensation of an aldehyde with urea or thiourea, followed by the reaction of this intermediate with a β-dicarbonyl compound (like barbituric acid). rsc.org Subsequent cyclization and dehydration steps lead to the final fused product. rsc.org In other cases, the mechanism may involve the initial formation of an amidine intermediate from the diaminopyrimidine, which then reacts with other components in a stepwise or concerted fashion to build the second ring. rsc.org

Derivatization at Specific Positions (e.g., N-alkylation, O-sulfonylation)

The functional groups of this compound offer distinct handles for chemical modification. The hydroxyl group can undergo O-sulfonylation, while the amino groups are targets for N-alkylation.

O-Sulfonylation

The hydroxyl group at the C2 position of the pyrimidine ring can be converted to a sulfonate ester through reaction with sulfonyl chlorides. This transformation, known as O-sulfonylation, is a common strategy for activating hydroxyl groups or for introducing sulfonyl moieties as part of a larger molecular design.

Research on analogous compounds, such as 2,6-diaminopyrimidin-4-ol, demonstrates a robust method for this transformation. acs.orgacs.org The reaction typically involves treating the pyrimidinol with a sulfonyl chloride in the presence of a base. acs.org Potassium carbonate (K₂CO₃) is an effective base for this purpose, and the reaction is often carried out in a solvent like acetone (B3395972) under reflux conditions. acs.orgacs.org This method has been successfully used to synthesize various O-benzenesulfonylated pyrimidines. acs.org

For instance, the synthesis of 2,6-diaminopyrimidin-4-yl benzenesulfonate (B1194179) (DAPBS) was achieved by reacting 2,6-diaminopyrimidin-4-ol with benzenesulfonyl chloride. acs.org This procedure can be extrapolated to this compound. The general conditions for O-sulfonylation are summarized in the table below.

Table 1: Representative Conditions for O-Sulfonylation of Diaminopyrimidinols

Starting Material Reagent Base Solvent Conditions Product Reference
2,6-Diaminopyrimidin-4-ol Benzenesulfonyl chloride K₂CO₃ Acetone Reflux, 4h 2,6-Diaminopyrimidin-4-yl benzenesulfonate acs.org
2,6-Diaminopyrimidin-4-ol Naphthalene-2-sulfonyl chloride K₂CO₃ Acetone Reflux, 4h 2,6-Diaminopyrimidin-4-ylnaphthalene-2-sulfonate acs.orgnih.gov

The use of microwave irradiation in the presence of a catalyst like iron(III) chloride (FeCl₃) has also been reported as an efficient, solvent-free method for the sulfonylation of aromatic compounds, suggesting a potential alternative for pyrimidine systems. organic-chemistry.org

N-Alkylation

The amino groups at the C4 and C5 positions are nucleophilic and can be alkylated through various methods. A prominent green chemistry approach for N-alkylation is the "hydrogen borrowing" or "hydrogen autotransfer" strategy. sioc-journal.cnliv.ac.uk This method utilizes a transition-metal catalyst (e.g., based on iridium or rhodium) to alkylate amines using alcohols as the alkylating agents, with water being the only byproduct. sioc-journal.cnwhiterose.ac.uk

The process involves the temporary oxidation of the alcohol to an aldehyde or ketone by the metal catalyst. whiterose.ac.uk The resulting carbonyl compound then reacts with the amine to form an imine intermediate, which is subsequently reduced by the metal hydride species that was formed during the initial oxidation step. liv.ac.ukwhiterose.ac.uk This methodology is applicable to a wide range of aromatic and heteroaromatic amines. whiterose.ac.uk While direct studies on this compound are not detailed, the reactivity of amino groups on similar heterocyclic cores suggests its applicability. A broad range of functional groups are generally tolerated in these reactions, including halides, nitriles, and esters. whiterose.ac.uk

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these derivatization reactions is crucial for optimizing conditions and predicting outcomes.

Mechanism of O-Sulfonylation

The O-sulfonylation of a pyrimidinol likely proceeds through a nucleophilic attack mechanism. First, the base (e.g., K₂CO₃) deprotonates the hydroxyl group of the pyrimidinol, forming a more nucleophilic pyrimidinolate anion. This anion then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the O-S bond of the sulfonate ester.

In some cases, particularly with amine sulfonylation, the mechanism can involve a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org The catalyst may first react with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate, which is then readily attacked by the nucleophile. beilstein-journals.org

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the structure and electronic properties of the resulting sulfonated pyrimidine derivatives. acs.orgacs.org These studies reveal how noncovalent interactions, such as hydrogen bonds (N–H···N, N–H···O, C–H···O) and stacking interactions, contribute to the stabilization of the crystal lattice. acs.orgacs.orgnih.gov Natural Bond Orbital (NBO) analysis further helps in understanding the charge transfer and electronic communication within the molecules. acs.org

Mechanism of N-Alkylation via Hydrogen Autotransfer

The hydrogen autotransfer (or borrowing hydrogen) mechanism for N-alkylation of amines with alcohols is a catalytic cycle that avoids the need for pre-oxidized alkylating agents. liv.ac.uk The key steps are:

Dehydrogenation: The late transition metal catalyst abstracts hydrogen from the alcohol substrate, oxidizing it to the corresponding aldehyde or ketone and forming a metal hydride species. liv.ac.uk

Condensation: The in-situ generated carbonyl compound condenses with the amine (e.g., an amino group on the pyrimidine ring) to form an imine or enamine intermediate, releasing a molecule of water.

Reduction (Hydrogenation): The metal hydride species then transfers the "borrowed" hydrogen back to the imine intermediate, reducing it to the final N-alkylated amine product and regenerating the active catalyst for the next cycle. whiterose.ac.uk

Mechanistic studies, including deuterium (B1214612) labeling experiments and DFT calculations, have supported this pathway. liv.ac.uk For instance, it has been shown that the reaction can be initiated by a ketone co-catalyst and that the interaction of a cation (e.g., from the base) with both nitrogen and oxygen atoms can be crucial for the feasibility and selectivity of the reaction. liv.ac.uk

Other Mechanistic Considerations

The reactivity of the diaminopyrimidine core can be influenced by the electronic nature of substituents and the reaction conditions. For example, in Suzuki reactions on related 2,4-diaminopyrimidine (B92962) systems, the choice of solvent was found to be critical to avoid side reactions like transesterification when ester functionalities were present on the coupling partners. mdpi.com The reaction of 2,4-diamino-6-hydroxypyrimidine (B22253) with phosphorus oxychloride to form the chloro derivative is a key step in many synthetic routes, which proceeds via nucleophilic substitution. mdpi.com These findings highlight the nuanced reactivity of the pyrimidine ring and the importance of carefully controlled reaction conditions.

Derivatives and Analogs of 4,5 Diaminopyrimidin 2 Ol

Structural Diversity and Design Principles

The inherent reactivity of the amino and hydroxyl groups, coupled with the potential for substitution on the pyrimidine (B1678525) ring, provides a versatile platform for the generation of a multitude of 4,5-diaminopyrimidin-2-ol derivatives. The design of these derivatives is often guided by the goal of achieving specific physicochemical and biological properties.

Modification of Amino and Hydroxyl Groups

The amino and hydroxyl moieties of this compound are primary sites for chemical modification. The nucleophilic nature of the amino groups allows for reactions such as alkylation and acylation, leading to the formation of N-substituted derivatives. While direct modification of the amino groups of this compound is a potential route to novel compounds, related diaminopyrimidine structures have been shown to undergo such transformations. For instance, the amino groups in diaminopyrimidine structures can be targets for creating compounds with altered electronic and steric properties.

The hydroxyl group at the C-2 position can also be readily functionalized. A notable example is its conversion to a sulfonate ester. This is typically achieved by reacting the parent pyrimidinol with a sulfonyl chloride in the presence of a base. This modification significantly alters the polarity and reactivity of this position, opening avenues for further synthetic transformations or for modulating the molecule's interaction with biological targets.

Introduction of Substituents at Pyrimidine Ring Positions (e.g., C-5, C-6)

The pyrimidine ring of this compound offers additional sites for substitution, primarily at the C-5 and C-6 positions, to introduce structural diversity. A common strategy involves starting with a pre-functionalized pyrimidine core, such as 2,4-diamino-6-chloropyrimidine, and then introducing various substituents through nucleophilic substitution reactions. For example, the chlorine atom at the C-6 position can be displaced by a variety of nucleophiles, including alkoxides and amines, to yield a range of 6-substituted 2,4-diaminopyrimidines. nih.govmdpi.com

Further functionalization at the C-5 position can be achieved through methods like iodination followed by cross-coupling reactions, such as the Suzuki reaction. nih.govmdpi.com This allows for the introduction of aryl and other carbon-based substituents, significantly expanding the chemical space of accessible derivatives. The choice of substituents is often guided by structure-activity relationship (SAR) studies, aiming to enhance specific properties of the resulting molecules. The introduction of a cyano group at the C-5 position, for instance, has been shown to influence the acidity of the exocyclic amino group, potentially strengthening its interactions with biological targets. nih.gov

Classes of Derivatives and Their Synthetic Routes

The synthetic exploration of this compound and its analogs has led to the development of distinct classes of derivatives, each with its characteristic structural features and synthetic pathways.

Sulfonate Derivatives

Sulfonate derivatives of diaminopyrimidinols represent a significant class of compounds. These are typically synthesized by reacting a diaminopyrimidinol with a sulfonyl chloride, such as naphthalene-2-sulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like potassium carbonate. acs.org This reaction leads to the formation of a sulfonate ester at the hydroxyl position.

Starting MaterialReagentProductReference
2-Amino-6-methylpyrimidin-4-olNaphthalene-2-sulfonyl chloride2,6-Diaminopyrimidin-4-ylnaphthalene-2-sulfonate acs.org
2-Amino-6-methylpyrimidin-4-olp-Toluenesulfonyl chloride2,6-Diaminopyrimidin-4-yl 4-methylbenzenesulfonate (B104242) acs.org

Substituted Pyrimido[4,5-d]pyrimidine (B13093195) Systems

The condensation of 4,5-diaminopyrimidines with various reagents can lead to the formation of fused heterocyclic systems, most notably pyrimido[4,5-d]pyrimidines. These bicyclic structures are of significant interest due to their diverse biological activities. The synthesis of these systems often involves the reaction of a 4,5-diaminopyrimidine (B145471) derivative with α-halogeno-ketones or other bifunctional electrophiles. rsc.org For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and formaldehyde (B43269) or aldehydes can yield various pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. researchgate.net Another approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization to afford pyrimido[4,5-d]pyrimidines with substituents at the 2 and 7 positions. osi.lv

A general route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones has been developed using 1,3-disubstituted 6-aminouracils as starting materials, with a key hydrazine-induced cyclization step to form the second pyrimidine ring. nih.gov This method allows for the selective variation of substituents at four different positions, offering a high degree of structural diversity. nih.gov

PrecursorReagentsProduct ClassReference
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dionePrimary aromatic/heterocyclic amines and formaldehyde/aromatic aldehydesPyrimido[4,5-d]pyrimidin-2,4-dione systems researchgate.net
5-Acetyl-4-aminopyrimidinesAcylating agents, then NH4OAc2,7-Disubstituted pyrimido[4,5-d]pyrimidines osi.lv
1,3-Disubstituted 6-aminouracilsAcylation and alkylation reagents, hydrazine1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones nih.gov
4,5-Diaminopyrimidine derivativesα-Halogeno-ketonesPyrimido[4,5-b] osi.lvnih.govoxazines rsc.org

Chimeric Compounds Incorporating Other Bioactive Scaffolds

The 2,4-diaminopyrimidine (B92962) scaffold can be incorporated into larger molecular architectures to create chimeric compounds that combine the features of the diaminopyrimidine core with other bioactive moieties. This approach aims to develop molecules with novel or enhanced properties by leveraging the characteristics of each component.

For example, novel 2,4-diaminopyrimidine derivatives have been synthesized that incorporate triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds. rsc.org These complex structures are designed to explore new chemical space and have been evaluated for their potential as antitumor agents. rsc.org The synthesis of such chimeric molecules typically involves multi-step reaction sequences, where the diaminopyrimidine core is coupled with the other bioactive scaffold through a suitable linker or by direct fusion.

Diaminopyrimidine CoreIncorporated Bioactive ScaffoldResulting Chimeric Compound ClassReference
2,4-DiaminopyrimidineTriazolopiperazine2,4-Diaminopyrimidine-triazolopiperazine hybrids rsc.org
2,4-Diaminopyrimidine1,4,8-Triazaspiro[4.5]decan-3-one2,4-Diaminopyrimidine-spiro-triazaspiro-decanone hybrids rsc.org

Phthalocyanine (B1677752) Conjugates

Phthalocyanines are large, aromatic macrocyclic compounds with a distinctive deep blue-green color. While direct conjugates of this compound with phthalocyanines are not extensively documented, analogous structures known as porphyrazines can be synthesized incorporating a pyrimidine ring. Porphyrazines are structurally similar to phthalocyanines, featuring a tetrapyrrolic core, but differ in the nature of the peripheral rings. wikipedia.org Specifically, pyrimido-porphyrazines, which incorporate a pyrimidine ring fused to the porphyrazine macrocycle, represent a key class of phthalocyanine analogs derived from diaminopyrimidines.

The synthesis of these analogs typically begins with a substituted 4,5-diaminopyrimidine. This precursor undergoes a condensation reaction with a dicarbonitrile compound, such as dichloromaleonitrile, to form a pyrimido[4,5-b]pyrazine-dicarbonitrile. This dinitrile intermediate is the crucial building block for the subsequent macrocyclization. The formation of the porphyrazine ring is achieved through a template-driven cyclotetramerization of this dinitrile, often in the presence of a metal salt (e.g., magnesium, zinc, or nickel salts) in a high-boiling solvent like quinoline (B57606) or n-pentanol. wikipedia.orgmdpi.com This process results in a metal-containing porphyrazine network where the pyrimidine unit is fused to the periphery of the macrocycle. mdpi.com

This synthetic strategy allows for the creation of complex, low-symmetry phthalocyanine analogs where the electronic and photophysical properties can be modulated by the fused pyrimidine ring. semanticscholar.org The amino and hydroxyl groups of the original this compound scaffold can be further modified to introduce desired functionalities or to influence the solubility and aggregation behavior of the final macrocycle.

Structure-Activity Relationship (SAR) Studies in Chemical Space (without biological data)

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its properties. In the context of chemical space—a conceptual multidimensional representation of all possible molecules—SAR analysis focuses on understanding the relationships between molecular descriptors and specific properties without necessarily connecting them to a biological outcome. scispace.comnih.gov For this compound and its analogs, these studies provide insights into how structural modifications impact fundamental chemical and physical characteristics.

Recent research has investigated the impact of functionalization on the photophysical properties and electronic dynamics of the pyrimidine core. A comparative study of pyrimidine, purine (B94841), and 4,5-diaminopyrimidine revealed significant shifts in their properties based on the substituents. The introduction of the two amino groups in 4,5-diaminopyrimidine causes a notable red-shift in its lowest-energy absorption band compared to the parent pyrimidine structure. This modification also influences the excited-state dynamics; in acetonitrile (B52724), the 4,5-diaminopyrimidine derivative can populate a long-lived triplet state, a pathway suppressed in aqueous solutions. These findings demonstrate that both the strategic functionalization of the pyrimidine ring and the solvent properties are crucial in tuning the optical and electronic relaxation pathways.

Quantum chemical studies on diaminopyrimidine derivatives, such as sulfonate esters of 2,6-diaminopyrimidin-4-ol, have further elucidated structure-property relationships. Using Density Functional Theory (DFT) calculations, researchers have quantified the effects of different substituents on the molecule's electronic properties. acs.orgnih.gov These analyses reveal correlations between the molecular structure and key quantum chemical parameters. For instance, substituting a naphthalene (B1677914) group versus a toluene (B28343) group on the sulfonate ester leads to distinct changes in the molecule's electronic and nonlinear optical (NLO) properties. acs.orgnih.gov

The following table summarizes key computed chemical parameters for two such derivatives, illustrating the structure-property relationships. nih.gov

Parameter 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate (A) 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate (B) Relationship to Structure
HOMO-LUMO Energy Gap (ΔE) 4.198 eV4.667 eVThe larger, more conjugated naphthalene group in Compound A results in a smaller energy gap, indicating greater potential for electronic transitions.
Ionization Potential (IP) 6.174 eV6.004 eVThe higher IP for Compound A suggests it is slightly more difficult to remove an electron compared to Compound B.
Electron Affinity (EA) 1.976 eV1.337 eVCompound A has a higher electron affinity, indicating a greater ability to accept an electron.
Global Hardness (η) 2.099 eV2.333 eVCompound B is harder than Compound A, suggesting greater stability and lower reactivity.
Chemical Potential (μ) -4.075 eV-3.670 eVMolecules with less negative chemical potential are generally considered more reactive. nih.gov
Global Electrophilicity (ω) 3.955 eV2.886 eVThe higher electrophilicity index of Compound A indicates it is a stronger electrophile.

These studies, conducted purely within the chemical space, demonstrate that modifications to the diaminopyrimidine scaffold—such as altering substituent groups—have predictable effects on electronic structure, stability, and reactivity. acs.orgnih.gov The amino groups at the 4 and 5 positions serve as key hydrogen bond donors and can act as nucleophiles, while the hydroxyl/oxo group at position 2 also influences the molecule's polarity and potential for intermolecular interactions. vulcanchem.com This foundational knowledge is critical for the rational design of new derivatives with tailored chemical and physical properties.

Advanced Characterization Techniques for 4,5 Diaminopyrimidin 2 Ol and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in determining the structure of 4,5-Diaminopyrimidin-2-ol and its analogs. These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its electronic and vibrational states, as well as the magnetic environments of its nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including this compound and its derivatives. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics. ipb.pt

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is the first step in the characterization process, revealing the number of different types of protons, their electronic environments, and their proximity to other protons. emerypharma.com For a molecule like this compound, the ¹H NMR spectrum would show distinct signals for the aromatic proton on the pyrimidine (B1678525) ring and the protons of the two amino groups. The chemical shifts of these protons are influenced by the electron-donating or -withdrawing nature of the substituents on the ring. emerypharma.com

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound and its derivatives will give a distinct signal, with the chemical shift indicating the type of carbon (e.g., aromatic, attached to a heteroatom). bhu.ac.in For instance, the carbon atom attached to the hydroxyl group (C-2) would resonate at a different frequency compared to the carbons bearing amino groups (C-4 and C-5) and the unsubstituted carbon (C-6).

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by showing correlations between nuclei. emerypharma.comresearchgate.net

COSY (¹H-¹H COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com This would help in assigning the signals of the pyrimidine ring protons in substituted derivatives.

HSQC (¹H-¹³C HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com This is crucial for unambiguously assigning both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular structure, especially in complex derivatives. emerypharma.com

NMR Technique Information Provided Application to this compound Derivatives
¹H NMR Number, environment, and connectivity of protons.Identifies and helps assign protons on the pyrimidine ring and substituent groups.
¹³C NMR Number and type of carbon atoms.Reveals the carbon framework and the positions of substituents.
COSY Correlation of coupled protons.Confirms the connectivity of protons in the pyrimidine ring and side chains.
HSQC Direct ¹H-¹³C correlations.Unambiguously assigns proton and carbon signals.
HMBC Long-range ¹H-¹³C correlations.Establishes the overall connectivity and structure of complex derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.uk Different chemical bonds vibrate at characteristic frequencies, and these absorptions are recorded in an IR spectrum. studymind.co.uk

For this compound, the IR spectrum would exhibit characteristic peaks corresponding to its functional groups:

N-H Stretching: The amino groups (NH₂) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region due to symmetric and asymmetric stretching. libretexts.org

O-H Stretching: The hydroxyl group (O-H) will display a broad absorption band, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. libretexts.org

C=C and C=N Stretching: The aromatic pyrimidine ring will have C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds of the amino groups will appear in the 1000-1350 cm⁻¹ range.

C-O Stretching: The carbon-oxygen bond of the hydroxyl group will show a stretching absorption in the 1050-1250 cm⁻¹ region.

The presence and position of these bands in the IR spectrum provide conclusive evidence for the presence of these functional groups in the molecule.

Functional Group Vibrational Mode **Characteristic Absorption Range (cm⁻¹) **
Amino (N-H)Stretching3300 - 3500 (often two bands for -NH₂) libretexts.orgsavemyexams.com
Hydroxyl (O-H)Stretching3200 - 3600 (broad) studymind.co.uklibretexts.org
Aromatic Ring (C=C, C=N)Stretching1400 - 1650
Amine (C-N)Stretching1000 - 1350
Alcohol (C-O)Stretching1050 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nptel.ac.in The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. nptel.ac.in The wavelength of maximum absorbance (λmax) is characteristic of the chromophore, the part of the molecule that absorbs light. upi.edu

For this compound, the pyrimidine ring system with its conjugated double bonds and heteroatoms acts as a chromophore. The presence of the amino and hydroxyl groups, which are auxochromes, can shift the λmax to longer wavelengths and increase the intensity of the absorption. The UV-Vis spectrum is useful for confirming the presence of the conjugated pyrimidine system and can be used to study the effects of different substituents on the electronic structure of the molecule. upi.edu The absorption bands in the UV region are typically due to π → π* and n → π* transitions within the aromatic ring. msu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation pattern. libretexts.org

For this compound (C₄H₆N₄O), the molecular weight is approximately 126.12 g/mol . nih.gov In a mass spectrum, the peak corresponding to the intact molecule is called the molecular ion peak (M⁺). The high-resolution mass spectrum can provide the exact molecular formula.

The fragmentation of the molecular ion provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. libretexts.org For example, the fragmentation of a derivative like 4-Chloro-2,6-diaminopyrimidine (molecular weight 144.562 g/mol ) can be analyzed to confirm its structure. nist.gov The loss of specific neutral fragments, such as HCN or NH₃, from the molecular ion can help to identify the different parts of the molecule. libretexts.org

X-ray Crystallography for Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. acs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uol.de The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. uol.de

For derivatives of diaminopyrimidines, SC-XRD studies have been successfully employed to establish their molecular structures. acs.orgvensel.org For instance, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide was determined using SC-XRD, revealing details about its monoclinic crystal system and the intramolecular and intermolecular hydrogen bonding that stabilizes the crystal packing. vensel.org Similarly, the structures of 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (B94788) and 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate (B104242) were established by this technique, highlighting noncovalent interactions like N···H···N, N···H···O, and C–H···O bonding. acs.org

Parameter Information Obtained from SC-XRD
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal lattice.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths The distances between bonded atoms.
Bond Angles The angles between adjacent bonds.
Torsion Angles The dihedral angles that define the conformation of the molecule.
Intermolecular Interactions Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing.

Analysis of Supramolecular Networks and Noncovalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The assembly of this compound and its derivatives into ordered, three-dimensional structures is governed by a complex interplay of noncovalent interactions. wikipedia.org These forces, while weaker than covalent bonds, are highly directional and play a critical role in determining the crystal packing, stability, and ultimately the material properties of these compounds. wikipedia.org Advanced characterization techniques, particularly single-crystal X-ray diffraction (SC-XRD), provide precise atomic coordinates, allowing for a detailed analysis of the supramolecular architecture. acs.orgnih.gov This analysis focuses on identifying and quantifying hydrogen bonds and π-π stacking, which are the primary interactions dictating the self-assembly of these pyrimidine systems. acs.orgacs.org

Hydrogen Bonding

Hydrogen bonding is a predominant force in the crystal structures of diaminopyrimidine derivatives. The presence of multiple hydrogen bond donors (amino groups, hydroxyl group) and acceptors (pyrimidine ring nitrogens, hydroxyl oxygen) allows for the formation of robust and intricate networks. acs.orgresearchgate.net

In studies of closely related diaminopyrimidin-ol derivatives, such as O-benzenesulfonylated compounds, molecules are frequently observed to form dimeric structures via strong N–H···N hydrogen bonds. nih.govacs.org These dimers often create a characteristic ring motif, which is described by the graph-set notation R²₂(8). nih.govnih.govresearchgate.net This specific motif is a recurring and fundamental building block in the supramolecular chemistry of diaminopyrimidines. researchgate.net

These primary dimer motifs are further interconnected into larger assemblies through a variety of other hydrogen bonds. acs.orgnih.gov These can include:

N–H···O bonds : Linking the amino groups to the oxygen atoms of the hydroxyl or sulfonyl groups in derivatives. acs.orgacs.orgnih.gov

This hierarchy of interactions, from strong dimer-forming bonds to weaker linking bonds, results in the formation of extensive two-dimensional or three-dimensional hydrogen-bonded networks. acs.orgnih.gov For instance, in derivatives like 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate, the combination of N···H···N, N···H···O, and C–H···O bonds creates a two-dimensional network in the crystallographic plane. nih.gov Hirshfeld surface analysis is often employed to quantitatively explore and visualize these complex hydrogen-bonding interactions. acs.orgacs.orgnih.gov

Table 1: Hydrogen Bond Interactions in Diaminopyrimidin-ol Derivatives
Derivative CompoundInteraction TypeDescriptionGraph-Set NotationReference
2,6-diaminopyrimidin-4-yl benzenesulfonate (B1194179)N–H···NForms molecular dimers.R²₂(8) nih.gov
2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonateN–H···NConnects molecules into a dimer.R²₂(8) acs.orgnih.gov
2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonateN–H···OLinks dimers to neighboring molecules.R²₁(6), R³₃(10) acs.orgnih.gov
2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonateC–H···OProvides additional stabilization to the network.R²₁(6) acs.orgnih.gov

π-π Stacking

In addition to hydrogen bonding, π-π stacking interactions are significant in organizing the aromatic pyrimidine rings in the solid state. libretexts.org These interactions occur when the electron-rich π-systems of the pyrimidine rings align, typically in a parallel-offset or face-to-face manner. nih.govlibretexts.org

Table 2: π-π Stacking Parameters in Diaminopyrimidin-ol Derivatives
Derivative CompoundInteracting RingsInteraction TypeIntercentroid Distance (Å)Ring Offset (Å)Reference
2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonatePyrimidine-PyrimidineParallel Offset Stacking3.6231.367 acs.orgnih.gov
2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonateBenzene-BenzeneParallel Offset Stacking3.9621.593 acs.orgnih.gov

Computational and Theoretical Studies on 4,5 Diaminopyrimidin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netmdpi.com It is employed to determine optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of the molecule. researchgate.net For pyrimidine (B1678525) derivatives, DFT calculations, often using basis sets like B3LYP/6-31G(d,p), help establish key structural parameters. researchgate.net For instance, studies on related diaminopyrimidine compounds have used DFT to confirm the planarity of the pyrimidine ring system, which is a crucial aspect of its structure. nih.govacs.org These calculations provide a foundational understanding of the molecule's three-dimensional shape and the distribution of electron density, which are essential for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Molecules with large energy gaps are generally more stable and less reactive. libretexts.org This analysis is crucial for understanding the potential reactivity of 4,5-Diaminopyrimidin-2-ol in chemical reactions and biological interactions.

Table 1: Conceptual Frontier Molecular Orbital Parameters This table illustrates the typical parameters obtained from FMO analysis. Values are conceptual.

ParameterDescription
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE eV)Difference between ELUMO and EHOMO, indicating chemical reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.comthaiscience.info An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net

Typically, red and yellow regions signify negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. thaiscience.inforesearchgate.net For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, identifying them as potential sites for hydrogen bonding and electrophilic interactions. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other substances, particularly large biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, such as a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. mdpi.comnih.gov

Derivatives of diaminopyrimidine have been investigated as potential inhibitors for various biological targets. mdpi.com For example, docking studies have explored the interactions of pyrimidine-based compounds with enzymes like cyclin-dependent kinases (CDKs) and topoisomerase II. nih.govnih.gov Such studies for this compound would involve placing the molecule into the active site of a target protein to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, and to estimate the binding energy. These insights are crucial for assessing its potential as a therapeutic agent.

Table 2: Potential Molecular Docking Targets for Pyrimidine Derivatives This table lists examples of protein targets that have been studied in docking simulations with related pyrimidine compounds.

Protein Target ClassPotential Role of LigandKey Interaction Types
Kinases (e.g., CK1ε, CDKs)InhibitorHydrogen Bonding, Hydrophobic Interactions
Topoisomerase IIInhibitorHydrogen Bonding, Pi-stacking
DNA GyraseInhibitorHydrogen Bonding, Electrostatic Interactions
Dihydrofolate Reductase (DHFR)InhibitorHydrogen Bonding with active site residues

Table 3: Compound Names Mentioned

Compound Name
This compound
2,6-diaminopyrimidin-4-ol
2,4-diaminopyrimidin-5-ol

Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the prediction of spectroscopic parameters, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. scielo.org.zaresearchgate.net These theoretical predictions are crucial for the interpretation of experimental data and for the structural elucidation of complex molecules.

For a molecule like this compound, DFT calculations, often employing functionals such as B3LYP with basis sets like 6-31G(d,p) or higher, can be used to determine the optimized molecular geometry and to predict its vibrational frequencies and NMR chemical shifts. plu.mx

Infrared (IR) Spectroscopy Prediction:

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging of its chemical bonds. The results of these calculations are typically presented in a table that lists the vibrational frequency (in cm⁻¹), the IR intensity, and the assignment of the vibrational mode.

Below is an illustrative table of predicted IR frequencies for a hypothetical optimized structure of this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)IR Intensity (km/mol)Assignment
ν(O-H)3650HighO-H stretch
ν(N-H) asym3500MediumAsymmetric N-H stretch (NH₂)
ν(N-H) sym3400MediumSymmetric N-H stretch (NH₂)
ν(C=O)1680HighC=O stretch (in keto tautomer)
δ(N-H)1620MediumN-H bend (NH₂)
ν(C=N)1580MediumC=N stretch in pyrimidine ring
ν(C=C)1550MediumC=C stretch in pyrimidine ring

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:

The prediction of NMR spectra involves the calculation of nuclear shielding tensors. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within the DFT framework. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The following table provides a hypothetical example of predicted ¹H and ¹³C NMR chemical shifts for this compound.

AtomPredicted Chemical Shift (ppm)
¹H NMR
H (on OH)9.5
H (on NH₂)6.5
H (on C6)7.8
¹³C NMR
C2 (C-OH)165.0
C4 (C-NH₂)155.0
C5 (C-NH₂)110.0
C6140.0

Disclaimer: The data presented in the tables above are illustrative and hypothetical. They are intended to demonstrate the format and type of information obtained from computational predictions of spectroscopic parameters for a molecule like this compound. Specific values would require dedicated quantum chemical calculations.

Investigation of Aromaticity and Tautomerism in Pyrimidine Systems

Aromaticity:

The aromaticity of the pyrimidine ring in this compound can be assessed using computational methods. Aromaticity is a key factor in determining the stability and reactivity of the molecule. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. comporgchem.com NICS values are typically calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.

Another approach is to calculate the aromatic stabilization energy (ASE) through the use of isodesmic or homodesmotic reactions. rsc.org These theoretical reactions allow for the quantification of the energetic stabilization gained from the cyclic delocalization of π-electrons. Studies on substituted pyrimidines have shown that the nature and position of substituents can influence the aromaticity of the pyrimidine ring. rsc.org

Tautomerism:

Prototropic tautomerism is a significant phenomenon in heterocyclic chemistry, where a molecule can exist in two or more readily interconvertible structural forms that differ in the position of a proton. wiley-vch.de For this compound, several tautomeric forms are possible, including keto-enol and amino-imino tautomers.

Computational chemistry provides a powerful means to investigate the relative stabilities of these tautomers. nih.govnih.gov By calculating the total electronic energies of the optimized geometries of each possible tautomer, their relative stabilities can be determined. The inclusion of solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM), is crucial as the solvent can significantly influence tautomeric equilibria. mdpi.com

For instance, a computational study would involve optimizing the geometries of the potential tautomers of this compound and then calculating their relative energies. The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant form under the given conditions. Theoretical investigations into the tautomerism of similar aminopurine systems have demonstrated that the explicit involvement of solvent molecules can considerably lower the energy barriers for interconversion between tautomers. nih.gov

Applications of 4,5 Diaminopyrimidin 2 Ol in Advanced Chemical Synthesis and Materials Science

Intermediates in the Synthesis of Complex Heterocyclic Scaffolds

4,5-Diaminopyrimidin-2-ol is a valuable precursor for the synthesis of more complex heterocyclic systems. Its adjacent amino groups are particularly reactive and can be readily condensed with various electrophiles to form fused ring systems. This reactivity is central to its utility in creating diverse molecular architectures for various applications.

Precursors for Drug Discovery Lead Compounds (Focus on Chemical Synthesis Aspect)

The pyrimidine (B1678525) core is a prevalent feature in numerous approved drugs, highlighting its importance in medicinal chemistry. nih.gov this compound serves as a crucial starting material for the synthesis of a variety of substituted pyrimidines and fused heterocyclic systems that are investigated as potential drug candidates.

The synthesis of these lead compounds often involves multi-step reaction sequences where the pyrimidine ring is strategically functionalized. For instance, the amino groups of this compound can undergo reactions to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties and biological activity. A common strategy involves the condensation of the diamino moiety with dicarbonyl compounds or their equivalents to construct fused five- or six-membered rings, leading to the formation of purine (B94841) analogs and other complex heterocyclic scaffolds. These scaffolds are often the core structures of molecules targeting various biological pathways.

For example, derivatives of 2,4-diaminopyrimidine (B92962) have been synthesized and evaluated for their antitubercular activities. mdpi.com The synthetic route to these compounds often starts from a related pyrimidine derivative, such as 2,4-diamino-6-hydroxypyrimidine (B22253), which shares a similar functional group arrangement with this compound. The synthesis typically involves chlorination followed by nucleophilic substitution to introduce various side chains. mdpi.com Subsequent modifications, such as iodination and Suzuki coupling reactions, allow for the introduction of diverse aryl groups, leading to a library of compounds for biological screening. mdpi.com

The table below outlines a general synthetic approach that can be adapted from the synthesis of related diaminopyrimidine derivatives for creating lead compounds from this compound.

Table 1: Generalized Synthetic Scheme for Diaminopyrimidine-Based Lead Compounds

StepReactionReagents and ConditionsPurpose
1ChlorinationPhosphorus oxychloride (POCl₃)Converts the hydroxyl group to a more reactive chloro group.
2Nucleophilic SubstitutionVarious alcohols or amines with a base (e.g., NaH) in a suitable solvent (e.g., DMSO)Introduces diverse side chains at the 2-position.
3HalogenationN-Iodosuccinimide (NIS) in acetonitrile (B52724)Introduces an iodine atom at the 5-position for further functionalization.
4Suzuki CouplingArylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃)Creates a carbon-carbon bond to introduce various aryl groups at the 5-position.

This table presents a generalized synthetic pathway. Specific conditions and reagents may vary depending on the desired final product.

Building Blocks for Agrochemicals and Dyes

The versatile reactivity of this compound also extends to the synthesis of agrochemicals and dyes. echemcom.com In the context of agrochemicals, the pyrimidine core can be found in various herbicides, fungicides, and insecticides. The ability to introduce different functional groups onto the pyrimidine ring allows for the fine-tuning of the molecule's biological activity and spectrum of action.

The synthesis of dyes based on pyrimidine scaffolds often leverages the electron-donating nature of the amino and hydroxyl groups. These groups can be part of a larger conjugated system, which is a key requirement for a molecule to exhibit color. By reacting this compound with suitable coupling partners, it is possible to create a variety of chromophores with different absorption and emission properties.

Contributions to Materials Science

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for applications in materials science, particularly in the fields of nonlinear optics and optoelectronics.

Design and Synthesis of Compounds with Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including laser technology and optical data storage. frontiersin.org Organic molecules with large second-order NLO responses typically possess a donor-π-acceptor (D-π-A) structure. The this compound scaffold can serve as an excellent electron-donating component in such systems.

The synthesis of NLO materials based on this pyrimidine involves coupling it with a suitable π-conjugated bridge and an electron-acceptor group. The amino and hydroxyl groups act as strong electron donors, enhancing the intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule upon excitation with light. This ICT is a key factor contributing to a high second-order hyperpolarizability (β), a measure of a molecule's NLO activity.

Research has shown that pyrimidine derivatives can exhibit significant NLO properties. researchgate.net For instance, the synthesis of 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (B94788) and 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate (B104242) has been reported, and their NLO properties were investigated using computational methods. researchgate.net These studies highlight the potential of functionalized diaminopyrimidinols in the design of new NLO materials.

Development of Optoelectronic Materials

The development of advanced optoelectronic materials is critical for technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of this compound derivatives can be tailored for these applications.

The ability to form extensive hydrogen-bonding networks and engage in π-π stacking interactions makes pyrimidine-based compounds interesting for creating self-assembling materials with ordered structures. These ordered structures are often beneficial for charge transport, a key process in many optoelectronic devices. By modifying the substituents on the pyrimidine ring, it is possible to influence the packing of the molecules in the solid state and, consequently, their electronic properties.

Catalytic Applications (e.g., Ligand Design for Metal Complexes)

The nitrogen atoms within the pyrimidine ring and the exocyclic amino groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry. sciarena.com By coordinating to metal centers, pyrimidine-based ligands can be used to create metal complexes with a wide range of catalytic activities.

The design of the ligand is crucial for controlling the properties of the resulting metal complex, including its reactivity, selectivity, and stability. The substituents on the pyrimidine ring can be varied to fine-tune the steric and electronic environment around the metal center. For example, bulky substituents can be introduced to create a specific coordination pocket, influencing the selectivity of a catalytic reaction.

Mixed ligand complexes involving pyrimidine derivatives and other ligands, such as 1,10-phenanthroline, have been synthesized and characterized. sciarena.com These studies demonstrate the ability of pyrimidine-based ligands to form stable complexes with various transition metals. The resulting complexes can be investigated for their catalytic activity in a variety of organic transformations, including cross-coupling reactions and oxidation reactions. For instance, pyrimidine-diimine based ligands have been explored in catalysis with iron and cobalt complexes. acs.org

The table below lists the chemical compounds mentioned in this article.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize sustainability, efficiency, and the reduction of hazardous waste. Traditional multi-step syntheses of pyrimidine (B1678525) derivatives often involve harsh reaction conditions, toxic solvents, and stoichiometric reagents. Future research will increasingly focus on developing environmentally benign synthetic routes to 4,5-Diaminopyrimidin-2-ol and its analogs.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are a cornerstone of green chemistry. researchgate.net They offer high atom economy, simplified purification, and reduced solvent usage. nih.gov Developing novel MCRs for the one-pot synthesis of functionalized 4,5-diaminopyrimidines is a significant goal. For instance, a three-component condensation of an appropriate aldehyde, a urea (B33335) derivative, and a suitable active methylene (B1212753) compound under green catalytic conditions could provide a direct route to the core structure. researchgate.net

Novel Catalysis: The use of efficient and recyclable catalysts is paramount. Research is moving towards employing heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), which can be easily separated from the reaction mixture and reused. mdpi.com Organocatalysts, like L-proline, and biocatalysts also present promising alternatives to traditional metal catalysts. researchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation are being explored as alternatives to conventional heating. researchgate.net These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free reaction conditions, thereby minimizing environmental impact. researchgate.net

Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a critical aspect of sustainable synthesis. researchgate.netnih.gov Research into the synthesis of pyrimidine derivatives in aqueous media has already shown promising results. researchgate.net

A comparative overview of potential green synthesis strategies is presented below.

Synthesis StrategyCatalyst ExamplesEnergy SourceSolventKey Advantages
Multicomponent Reaction L-Proline, DBU, Nano ZnOConventional Heating, MicrowaveAqueous ethanol (B145695), Solvent-freeHigh atom economy, operational simplicity, reduced waste. researchgate.net
Heterogeneous Catalysis Zeolites, Supported (VO)₂P₂O₇Conventional HeatingVariesCatalyst recyclability, ease of product separation. mdpi.com
Microwave-Assisted Synthesis Various (or catalyst-free)Microwave IrradiationOften solvent-free or green solventsRapid reaction times, increased yields, energy efficiency. researchgate.net
Aqueous Media Synthesis p-Toluenesulfonic acidConventional HeatingWaterEnvironmentally benign, low cost, enhanced reactivity in some cases. researchgate.netnih.gov

Advanced Mechanistic Elucidation of Novel Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. While many reactions involving pyrimidines are known, detailed mechanistic studies for novel reactions of this compound are a fertile ground for future research.

Future investigations should focus on:

Computational and Spectroscopic Studies: The combination of computational chemistry (like Density Functional Theory - DFT) and advanced spectroscopic techniques (such as in-situ NMR and IR) can provide unprecedented insight into reaction pathways. nih.gov These methods can be used to identify transient intermediates, determine transition state energies, and clarify the role of catalysts in reactions like condensations, cyclizations, and functional group transformations involving the this compound core. rsc.org

Kinetics and Isotope Labeling: Detailed kinetic studies can help to establish rate laws and reaction orders, providing quantitative data on reaction mechanisms. Isotope labeling experiments are a powerful tool for tracing the path of atoms throughout a reaction, confirming bond-forming and bond-breaking steps.

Mechanism of Fused Ring Formation: The synthesis of fused heterocyclic systems, such as purines or pyrimido[4,5-d]pyrimidines from 4,5-diaminopyrimidine (B145471) precursors, involves complex cyclization steps. rsc.orgrsc.org Elucidating the precise mechanism, including the sequence of intramolecular cyclization and dehydration/elimination steps, will enable better control over product selectivity and yield. rsc.org For example, understanding the initial formation of an amidine intermediate followed by intramolecular cyclization can guide the rational design of catalysts and reaction conditions. rsc.org

Rational Design of New Derivations based on Computational Predictions

The advent of powerful computational tools has revolutionized drug discovery and materials science, enabling the rational design of molecules with specific, desired properties. This in-silico approach can significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening.

Future research on this compound will heavily leverage computational methods for:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the biological activity of a series of known pyrimidine derivatives, QSAR models can be built to predict the activity of new, unsynthesized compounds. mdpi.com These models can identify key structural features (pharmacophores) responsible for a particular biological effect, guiding the design of more potent and selective derivatives. mdpi.comrsc.org

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can predict how derivatives of this compound will bind to specific biological targets, such as enzymes or receptors. mdpi.com This allows for the design of molecules with improved binding affinity and specificity.

Prediction of Physicochemical and Material Properties: Computational methods are not limited to biological applications. DFT calculations can predict electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for designing materials with specific optical or electronic characteristics, like those needed for nonlinear optical (NLO) applications. nih.govresearchgate.net These calculations can guide the synthesis of derivatives with tailored properties for use in optoelectronics and telecommunications. acs.org

Computational MethodApplication in Derivative DesignPredicted Properties
QSAR Guiding synthesis towards more active compounds.Biological activity (e.g., anticancer, antimicrobial). mdpi.com
Molecular Docking Designing molecules to fit a specific protein binding site.Binding affinity, selectivity, enzyme inhibition. mdpi.com
DFT Calculations Designing materials with specific electronic properties.HOMO/LUMO energies, molecular orbital distribution, NLO response. nih.govresearchgate.net
Hirshfeld Surface Analysis Understanding and predicting intermolecular interactions.Crystal packing, hydrogen bonding patterns. acs.org

Expanding Applications beyond Current Scope in Materials and Catalysis

While pyrimidines are well-established in pharmaceuticals, their potential in materials science and catalysis remains an area ripe for exploration. The unique electronic structure and hydrogen-bonding capabilities of the this compound scaffold make it an attractive building block for advanced functional materials.

Future research directions include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The di-amino and hydroxyl functionalities on the pyrimidine ring are excellent ligands for coordinating with metal ions. This can be exploited to construct novel coordination polymers and MOFs. nih.gov These materials have potential applications in gas storage, separation, and heterogeneous catalysis. A silver coordination polymer based on a pyrimidine derivative has already demonstrated catalytic activity, highlighting the potential of this approach. nih.gov

Nonlinear Optical (NLO) Materials: Organic molecules with large hyperpolarizability are sought after for applications in photonics and optoelectronics. nih.gov Theoretical studies on pyrimidine derivatives have suggested that they can possess significant NLO properties. researchgate.net Synthesizing and characterizing new derivatives of this compound with enhanced NLO responses could lead to the development of new materials for information technology and telecommunications. acs.org

Catalyst Scaffolds and Supports: The pyrimidine structure can serve as a scaffold for attaching catalytic moieties. Furthermore, materials derived from this compound could be used as supports for metal nanoparticle catalysts, potentially influencing the catalyst's activity and selectivity through electronic interactions and defined binding sites. mdpi.com

Supramolecular Assemblies and Liquid Crystals: The ability of this compound to form multiple hydrogen bonds makes it an ideal candidate for constructing complex supramolecular structures. By modifying the core structure with long alkyl chains or other mesogenic groups, it may be possible to design novel liquid crystalline materials.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4,5-Diaminopyrimidin-2-ol in laboratory settings?

  • Methodological Answer : Researchers should use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Storage conditions should adhere to guidelines for moisture-sensitive compounds (e.g., desiccators under inert gas). Safety protocols for structurally similar aminopyrimidines, such as 2-aminopyrimidine, recommend avoiding skin contact and conducting a risk assessment for waste disposal .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming amine and hydroxyl group positions. Infrared (IR) spectroscopy can validate functional groups (e.g., NH₂, OH stretches at ~3300–3500 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. For analogs like 2-amino-4,6-dimethylpyrimidin-5-ol, these techniques were used to verify regiochemistry and purity .

Q. What are the common impurities encountered during the synthesis of this compound?

  • Methodological Answer : Impurities may include regioisomers (e.g., 4-amino-5-substituted derivatives) or byproducts from incomplete functionalization. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for impurity profiling. For example, LGC Quality’s analysis of related pyrimidinols used HPLC to identify and quantify impurities like 2-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4-ol .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory activity of this compound derivatives against specific kinases?

  • Methodological Answer : Use in vitro kinase inhibition assays (e.g., ELISA-based phosphorylation detection) with recombinant kinases like FGFR4. Molecular docking studies can predict binding affinity by modeling interactions between the compound’s amino/hydroxyl groups and kinase active sites. In a study on pyrimidin-5-ol derivatives, IC₅₀ values and docking scores were correlated to prioritize candidates for in vivo anti-hepatocellular carcinoma testing .

Q. What methodologies are effective in resolving contradictions in reported synthetic yields of this compound?

  • Methodological Answer : Perform comparative analysis of reaction variables (e.g., solvent polarity, temperature, catalyst loading). For example, discrepancies in yields for similar compounds were resolved by iterative optimization cycles, where each parameter was systematically varied while monitoring intermediates via thin-layer chromatography (TLC). Reproducibility studies under controlled conditions (e.g., inert atmosphere) can isolate confounding factors .

Q. How can mixed-methods approaches enhance the understanding of this compound’s reactivity under varying conditions?

  • Methodological Answer : Combine quantitative data (e.g., reaction kinetics from HPLC) with qualitative observations (e.g., color changes, precipitate formation) to identify mechanistic pathways. For instance, tracking pH-dependent tautomerization of the hydroxyl group using UV-Vis spectroscopy alongside in situ NMR can clarify stability trends. This approach aligns with iterative frameworks in qualitative research for triangulating data .

Q. What strategies are recommended for impurity profiling and quantification in this compound batches?

  • Methodological Answer : Employ orthogonal analytical methods:

  • HPLC-UV/HRMS : For separation and identification of low-abundance impurities.
  • ¹H-NMR with suppression techniques : To detect proton signals from trace contaminants.
  • Reference standards : Use certified impurities (e.g., LGC Quality’s EP-grade references for pyrimidinols) for calibration .

Key Notes

  • Safety : Prioritize institutional biosafety committee (IBC) approvals for biological testing .
  • Synthesis : Optimize protecting groups for amine and hydroxyl functionalities to prevent side reactions .
  • Data Validation : Cross-reference spectral data with computational models (e.g., DFT calculations for NMR shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Diaminopyrimidin-2-ol
Reactant of Route 2
Reactant of Route 2
4,5-Diaminopyrimidin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.